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5-Methyl-1-oxaspiro[2.4]heptane

Catalog No.
S15863168
CAS No.
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1-oxaspiro[2.4]heptane

Product Name

5-Methyl-1-oxaspiro[2.4]heptane

IUPAC Name

5-methyl-1-oxaspiro[2.4]heptane

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-6-2-3-7(4-6)5-8-7/h6H,2-5H2,1H3

InChI Key

DINDSOALFYVEOR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CO2

5-Methyl-1-oxaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure, which consists of a fused bicyclic system containing an oxygen atom. This compound has the molecular formula C8H14OC_8H_{14}O and a molecular weight of approximately 142.20 g/mol. The spirocyclic nature of 5-methyl-1-oxaspiro[2.4]heptane contributes to its distinctive properties, making it a subject of interest in organic chemistry and various applications.

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives or ketones.
  • Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
  • Substitution: The spirocyclic structure allows for substitution reactions where different functional groups can be introduced under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used, allowing for a diverse range of derivatives to be synthesized.

Several methods exist for synthesizing 5-methyl-1-oxaspiro[2.4]heptane:

  • Cyclization Reactions: The synthesis typically involves cyclization of suitable precursors, such as alkyl halides or alcohols, in the presence of strong bases.
  • Intramolecular Reactions: The formation of the spirocyclic structure can be achieved through intramolecular reactions involving nucleophilic attack on electrophilic centers.
  • Functional Group Transformations: Various functional groups can be introduced or modified during the synthesis process to yield the desired compound.

Each method requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time.

5-Methyl-1-oxaspiro[2.4]heptane has potential applications in various fields:

  • Organic Synthesis: Its unique structure makes it a valuable building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Given the biological activity associated with similar compounds, it may serve as a lead compound in drug development.
  • Agrochemicals: The compound could also find applications in the formulation of pesticides or herbicides due to its structural properties.

Several compounds share structural similarities with 5-methyl-1-oxaspiro[2.4]heptane. Here are a few notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Methyl-1-oxaspiro[2.4]heptaneC7H12OC_7H_{12}O112.17 g/molSimpler structure; lacks methyl group at position 5
Methyl 1-oxaspiro[2.4]heptaneC8H14OC_8H_{14}O142.20 g/molBase structure without additional substituents
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptaneC8H14ClOC_8H_{14}ClO156.66 g/molContains chlorine; altered reactivity
5-Oxaspiro[2.4]heptan-6-oneC6H10OC_6H_{10}O98.15 g/molDifferent oxidation state; fewer carbon atoms

Uniqueness

5-Methyl-1-oxaspiro[2.4]heptane stands out due to its specific combination of functional groups and spirocyclic structure, which may confer distinct reactivity patterns and biological interactions compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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